Crustacean erythrophore concentrating hormone

Übersicht

Beschreibung

Crustacean erythrophore concentrating hormone, also known as pELNFSPGWamide or red pigment concentrating hormone (RPCH), is a crustacean hormone . It was first isolated from the eyestalk of the pink shrimp Pandalus borealis and has been detected in many decapod species .

Synthesis Analysis

RPCH has been isolated from nerve tissue of six decapod crustacean species. The primary structure of three of the six hormones, i.e., those of Cancer magister, Carcinus maenas, and Orconectes limosus, was determined by manual microsequencing as: pELNFSPGW-NH2 . This sequence is identical to that of RPCH from Pandalus borealis, the only previously known sequence of a crustacean RPCH .Molecular Structure Analysis

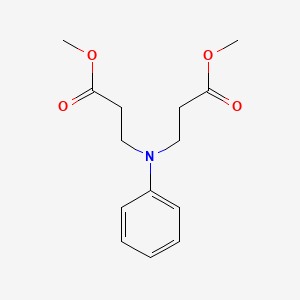

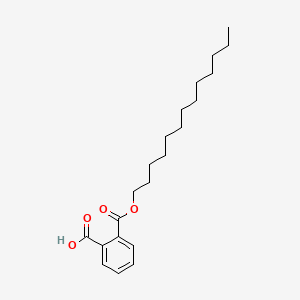

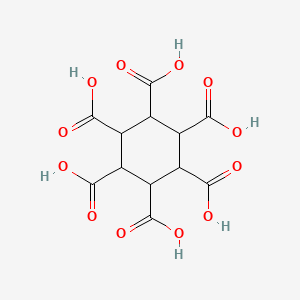

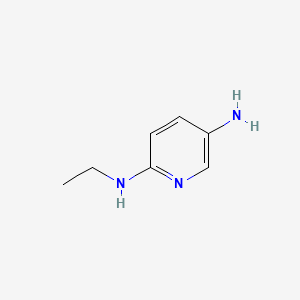

The molecular structure of RPCH is Pyr-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 . The molecular weight is 930.03 and the chemical formula is C45H59N11O11 .Physical And Chemical Properties Analysis

RPCH is a peptide hormone with a molecular weight of 930.03 and a chemical formula of C45H59N11O11 . It is synthesized and/or stored within specialized epidermal cells, or epidermal appendices, such as hair or cuticle .Wissenschaftliche Forschungsanwendungen

Isolation and Characterization

- CECH was first isolated from lobster (Homarus americanus) eyestalks using high-performance liquid chromatography. It was found in eyestalk but not in brain homogenates, highlighting its specific localization and potential unique function in crustaceans (Jaffe et al., 1984).

Physiological Role in Color Adaptation

- Studies on erythrophore concentrating hormone (ECH), closely related to CECH, suggest a major role in the rapid color changes of crustaceans by concentrating pigment in erythrophores. This function is critical for various physiological processes like camouflage and signaling (Kleinholz, 1975).

Bioassay Development for Chromatophorotropins

- An in vitro bioassay was developed to measure the response of crustacean erythrophores to chromatophorotropins like CECH. This assay provides a quantitative method for studying pigment cell responses and is instrumental in understanding the structure-activity relationships of these hormones (Britto et al., 1990).

Understanding Neurohormonal Control

- CECH, as part of crustacean pigment-translocating hormones, has been studied for its role in color adaptation. It functions as a general pigment-concentrating hormone, affecting multiple chromatophores types. These studies help elucidate the complex neurohormonal control mechanisms in crustaceans (Josefsson, 1983).

Binding Site Identification and Hormone Action

- Research into photoaffinity analogs of CECH has led to the identification of specific binding sites in crustacean tissues, providing insights into the hormone's role as a neurotransmitter in the central nervous system (Prestwich et al., 1991).

Cross-Phyletic Activity of Neuropeptides

- A study on arthropod neuropeptides, including RPCH (related to CECH), revealed their activity in molluscan hearts and crustacean chromatophores, suggesting an extended family of peptide hormones with diverse physiological effects across phyla (Greenberg et al., 1985).

Molecular Biology in Crustacean Neuroendocrinology

- Advances in molecular biology have allowed for a deeper understanding of the primary structures of crustacean neuropeptides like CECH. These studies contribute to our knowledge of how these neuropeptides are involved in various physiological conditions and adaptations in crustaceans (Kleijn & Herp, 1995).

Eigenschaften

IUPAC Name |

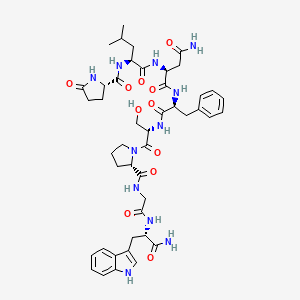

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H59N11O11/c1-24(2)17-31(52-40(62)29-14-15-37(59)50-29)41(63)54-33(20-36(46)58)43(65)53-32(18-25-9-4-3-5-10-25)42(64)55-34(23-57)45(67)56-16-8-13-35(56)44(66)49-22-38(60)51-30(39(47)61)19-26-21-48-28-12-7-6-11-27(26)28/h3-7,9-12,21,24,29-35,48,57H,8,13-20,22-23H2,1-2H3,(H2,46,58)(H2,47,61)(H,49,66)(H,50,59)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGMPZRFMGBTDI-POFDKVPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H59N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |

CAS RN |

37933-92-9 | |

| Record name | Red pigment-concentrating hormone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)